molecular formula C11H17N3O B2676945 4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 949100-34-9

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2676945
CAS No.: 949100-34-9
M. Wt: 207.277
InChI Key: LJBTWINWQZGUAB-UHFFFAOYSA-N
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Description

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol It features a piperidine ring substituted with a 1,3,4-oxadiazole ring, which is further substituted with a cyclobutyl group

Scientific Research Applications

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The activity of different 1,3,4-oxadiazole conjugates were tested on the different cell lines of different types of cancer . It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Preparation Methods

The synthesis of 4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. The cyclobutyl group is introduced through the use of cyclobutyl carboxylic acid or its derivatives. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Comparison with Similar Compounds

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-cyclobutyl-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-14-11(15-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBTWINWQZGUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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